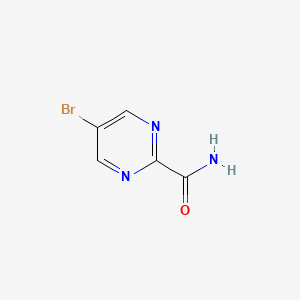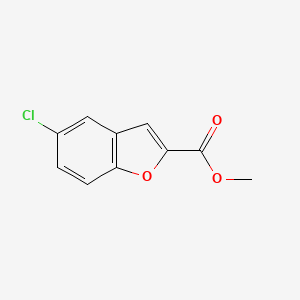![molecular formula C13H13N3O2 B1519176 6-苄基-6,7-二氢-1H-吡咯并[3,4-d]嘧啶-2,4(3H,5H)-二酮 CAS No. 635698-34-9](/img/structure/B1519176.png)
6-苄基-6,7-二氢-1H-吡咯并[3,4-d]嘧啶-2,4(3H,5H)-二酮
描述
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗冠状病毒活性
研究表明,吡咯并[3,4-d]嘧啶骨架的衍生物在体外显示出抗冠状病毒活性的希望。鉴于全球范围内冠状病毒爆发的影响,这一点尤其重要。 这些化合物苯基部分的结构变化可以进行微调,以增强其抗病毒特性 .
抗肿瘤活性
具有抗冠状病毒活性的相同衍生物也已测试其抗肿瘤特性。 作用机制研究表明,抗肿瘤活性是由于抑制微管蛋白聚合,这是细胞分裂和癌症进展的关键过程 .
抗真菌和抗菌特性
基于吡咯并[3,4-d]嘧啶结构的化合物已被合成并测试了多种生物学测定,导致发现抗真菌和抗菌的三唑类似物。 这突出了这些化合物在治疗传染病方面的潜在用途 .
抗炎应用
吡唑环是吡咯并[3,4-d]嘧啶结构的一部分,已知具有抗炎特性。 这表明 6-苄基-6,7-二氢-1H-吡咯并[3,4-d]嘧啶-2,4(3H,5H)-二酮 的衍生物可以被开发为抗炎剂 .
抗氧化作用
抗氧化活性是吡咯并[3,4-d]嘧啶衍生物显示出潜力的另一个领域。 抗氧化剂在保护机体免受氧化应激方面起着至关重要的作用,氧化应激会导致各种慢性疾病 .
中枢神经系统 (CNS) 活性
该化合物已被研究其对中枢神经系统的潜在影响。 这包括其衍生物的合成和评估以确定药理活性以及一些构效关系研究,这可能导致中枢神经系统疾病的新治疗方法 .
抗人类 DNA 病毒的抗病毒研究
吡咯并[3,4-d]嘧啶的特定无环类似物已被研究其对人巨细胞病毒 (HCMV) 和单纯疱疹病毒 1 型 (HSV-1) 的抗病毒活性。 这些研究表明这些病毒具有潜在的治疗应用 .
诱导癌细胞凋亡
机制研究表明,某些衍生物可以诱导癌细胞(如 HepG2)的细胞周期停滞和凋亡。 这伴随着促凋亡蛋白的增加和抗凋亡蛋白的下调,为癌症治疗提供了一种途径 .
作用机制
Target of Action
Similar compounds have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation, and ATR kinase , which is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .
Mode of Action
Similar compounds have shown to inhibit their targets, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Inhibition of cdk2 and atr kinase can affect cell cycle progression and dna damage response pathways, respectively .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
生化分析
Biochemical Properties
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thus affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes, leading to reduced cell viability and proliferation. Furthermore, it influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The inhibition of CDKs results in cell cycle arrest and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cellular functions, leading to sustained apoptosis and reduced cell proliferation in vitro. In vivo studies have also demonstrated its efficacy in reducing tumor growth over time.
Dosage Effects in Animal Models
The effects of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is thus narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it affects gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
属性
IUPAC Name |
6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5H,6-8H2,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPFBTNJYIYLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653347 | |
| Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635698-34-9 | |
| Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


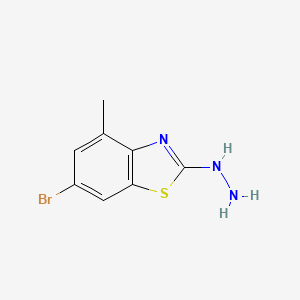

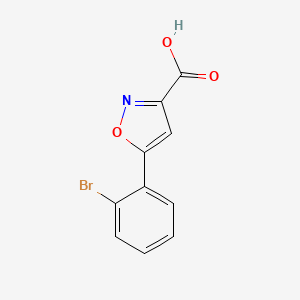

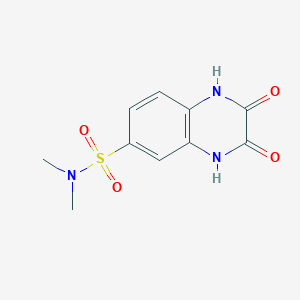
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
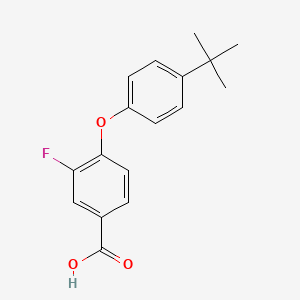
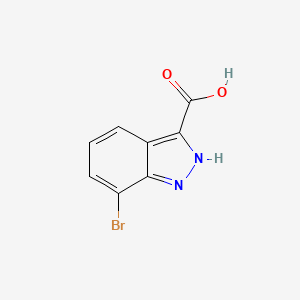
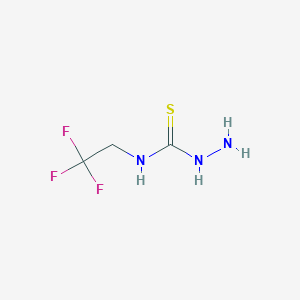
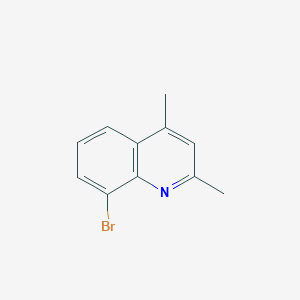
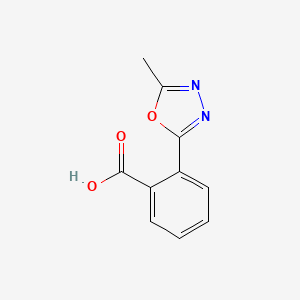
![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)
